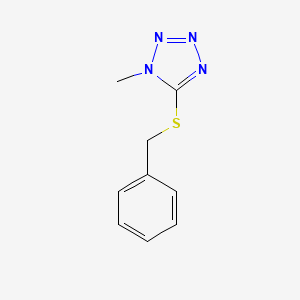![molecular formula C20H24N6S B12264397 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264397.png)
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl, thienopyridinyl, and piperazinyl groups
Métodos De Preparación
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the pyrrolidinyl, thienopyridinyl, and piperazinyl groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes in the body.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine include:
Pyrrolidinyl-substituted Pyrimidines: These compounds share the pyrrolidinyl group but may differ in other substituents, affecting their properties and applications.
Thienopyridinyl-substituted Compounds: These compounds have the thienopyridinyl group, which imparts specific electronic characteristics.
Piperazinyl-substituted Pyrimidines: These compounds feature the piperazinyl group, influencing their pharmacological profiles.
The uniqueness of this compound lies in its combination of these substituents, which can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H24N6S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-c]pyridine |
InChI |
InChI=1S/C20H24N6S/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20-16-5-13-27-17(16)4-6-21-20/h4-6,13-14H,2-3,7-12H2,1H3 |
Clave InChI |
RLNSAVAWRQUDLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC4=C3C=CS4)N5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12264316.png)
![2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12264320.png)
![8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12264328.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12264330.png)
![4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12264341.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)
![6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12264344.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12264366.png)
![4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264367.png)

![N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264375.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-methylpiperazine](/img/structure/B12264386.png)
